molecular formula C7H4BrClN2 B6233956 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile CAS No. 2091857-66-6

5-bromo-6-chloro-3-methylpyridine-2-carbonitrile

Cat. No.: B6233956
CAS No.: 2091857-66-6
M. Wt: 231.48 g/mol
InChI Key: IQLGXAKGPQSDKO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-methylpyridine-2-carbonitrile is a versatile heteroaromatic building block specifically designed for use in pharmaceutical and advanced materials research. This compound features multiple reactive sites, including bromo and chloro substituents, which allow for sequential and selective functionalization via cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nitrile group further enhances its utility by activating the ring towards substitution and serving as a handle for conversion into other functional groups, such as amidines, amides, and tetrazoles. As a key synthetic intermediate, it is instrumental in the discovery and development of new therapeutic agents and organic compounds. [citation1][citation2] This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment. [citation6]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2091857-66-6

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-bromo-6-chloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H4BrClN2/c1-4-2-5(8)7(9)11-6(4)3-10/h2H,1H3

InChI Key

IQLGXAKGPQSDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C#N)Cl)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 6 Chloro 3 Methylpyridine 2 Carbonitrile

Retrosynthetic Analysis and Precursor-Based Strategies

A logical retrosynthetic analysis of 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile suggests that the nitrile and chloro groups at the 2- and 6-positions, respectively, can be installed late in the synthesis via Sandmeyer reactions. This approach points to a key intermediate: a diaminopyridine derivative. However, a more practical and common strategy involves the derivatization of a monosubstituted pyridine (B92270) precursor, such as 3-picoline (3-methylpyridine), which is readily available.

This precursor-based strategy involves a sequence of electrophilic aromatic substitutions and functional group transformations to build the desired substitution pattern on the pyridine ring. The methyl group at the 3-position plays a crucial role in directing the incoming substituents.

Derivatization from Monosubstituted Pyridine Precursors

The synthesis can commence with 3-methylpyridine (3-picoline). The synthetic route would then involve the sequential introduction of the required functional groups. A plausible pathway begins with the nitration of 2-amino-3-methylpyridine, followed by a series of halogenation and diazotization/Sandmeyer reactions to introduce the bromo, chloro, and cyano groups in the correct positions.

Another potential starting material is 2-chloro-3-methylpyridine, which can then be subjected to nitration, bromination, and subsequent functionalization to yield the target compound. The choice of the initial precursor often depends on the commercial availability and the efficiency of the subsequent transformation steps.

Regioselective Introduction of Halogen and Methyl Groups

The precise placement of the bromine, chlorine, and methyl groups on the pyridine ring is a critical challenge in the synthesis of this compound. This requires a thorough understanding of the directing effects of the substituents already present on the ring.

The substituents on the pyridine ring direct incoming electrophiles to specific positions. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions.

Amino Group (-NH₂): An amino group is a strong activating group and is ortho-, para-directing.

Methyl Group (-CH₃): A methyl group is a weak activating group and is also ortho-, para-directing.

Nitro Group (-NO₂): A nitro group is a strong deactivating group and is meta-directing.

Halogens (-Br, -Cl): Halogens are deactivating yet ortho-, para-directing.

In a potential synthetic sequence starting from 2-amino-3-methylpyridine, the amino and methyl groups would direct incoming electrophiles. For instance, nitration would likely be directed to the positions ortho and para to the amino group.

Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

While not the primary proposed route for this specific synthesis, DoM could be a viable strategy for introducing substituents at specific positions on the pyridine ring if a suitable directing group is present. For example, a protected amino group or an amide could direct lithiation to an adjacent position, allowing for the introduction of a halogen or other functionalities.

The introduction of bromine and chlorine atoms onto the pyridine ring can be achieved through various halogenation methods. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a common approach. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents.

A plausible synthetic route could involve the bromination of a nitrated pyridine intermediate. For instance, the bromination of 2-amino-3-methyl-5-nitropyridine would be expected to occur at the 5-position, directed by the amino and methyl groups.

The introduction of the chlorine atom at the 6-position can be accomplished via a Sandmeyer reaction on an amino-substituted precursor.

Installation of the Nitrile Functionality

The nitrile group at the 2-position is a key feature of the target molecule. A common and efficient method for introducing a cyano group onto a pyridine ring at the 2-position is the Sandmeyer reaction. chemicalbook.comgoogle.comthieme-connect.de This reaction involves the diazotization of a 2-aminopyridine derivative with a nitrite source (e.g., sodium nitrite) in the presence of an acid, followed by treatment with a copper(I) cyanide salt.

A proposed synthetic sequence would involve the formation of a 2-amino-5-bromo-6-chloro-3-methylpyridine intermediate, which would then undergo a Sandmeyer reaction to replace the amino group with a nitrile group, yielding the final product.

Alternatively, the cyano group can be introduced by the reaction of a 2-halopyridine with a cyanide salt, such as sodium or potassium cyanide, often in the presence of a catalyst.

Illustrative Synthetic Pathway

Based on the principles discussed, a plausible multi-step synthesis for this compound is outlined below. This pathway starts from the readily available 2-amino-3-methylpyridine.

Step 1: Nitration of 2-amino-3-methylpyridine The first step involves the nitration of 2-amino-3-methylpyridine to introduce a nitro group, which will serve as a directing group and can be later reduced to an amino group for further transformations.

Reaction Reagents and Conditions Product
NitrationH₂SO₄, HNO₃2-Amino-3-methyl-5-nitropyridine

Step 2: Bromination The subsequent step is the regioselective bromination of the nitrated intermediate.

Reaction Reagents and Conditions Product
BrominationN-Bromosuccinimide (NBS), Acetic Acid2-Amino-5-bromo-3-methyl-x-nitropyridine

Step 3: Reduction of the Nitro Group The nitro group is then reduced to an amino group to facilitate the introduction of the chloro and cyano groups via Sandmeyer reactions.

Reaction Reagents and Conditions Product
ReductionFe/HCl or SnCl₂/HCl2,x-Diamino-5-bromo-3-methylpyridine

Step 4: Diazotization and Chlorination (Sandmeyer Reaction) One of the amino groups is selectively converted to a chloro group.

Reaction Reagents and Conditions Product
Sandmeyer (Chlorination)NaNO₂, HCl, CuCl2-Amino-5-bromo-6-chloro-3-methylpyridine

Step 5: Diazotization and Cyanation (Sandmeyer Reaction) The final step is the conversion of the remaining amino group to a nitrile group.

Reaction Reagents and Conditions Product
Sandmeyer (Cyanation)NaNO₂, HCl, CuCNThis compound
Cyano-Dehalogenation Reactions

There is no specific data in the reviewed literature detailing the synthesis of this compound via cyano-dehalogenation reactions. While this method is a common strategy for the synthesis of related pyridinecarbonitriles, such as the conversion of 2,5-dibromopyridine to 5-bromo-2-pyridinecarbonitrile using copper cyanide, specific reaction conditions, yields, and substrate precursors for the target compound have not been documented. guidechem.comchemicalbook.com

Oxidation of Aldehyde or Amine Precursors

No published research was identified that describes the synthesis of this compound through the oxidation of corresponding aldehyde or amine precursors. Methodologies involving the oxidation of a formyl group (-CHO) or a primary amine (-CH₂NH₂) to a nitrile (-CN) have not been applied or reported for this specific molecular structure.

Advanced Catalytic Synthetic Transformations

While palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the functionalization of heterocyclic compounds, their specific application to this compound is not described in the available literature. The presence of two distinct halogen atoms (bromo and chloro) at positions 5 and 6, respectively, presents theoretical opportunities for selective functionalization, but experimental data is lacking.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

General principles of palladium-catalyzed reactions are well-established for functionalizing various halogenated pyridines. lmaleidykla.lt However, no studies were found that specifically utilize this compound as a substrate in these transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. lmaleidykla.ltlibretexts.org It has been successfully applied to a variety of bromo-substituted heterocyclic systems. nih.govresearchgate.net Despite its broad utility, there are no specific reports or data tables detailing the Suzuki-Miyaura arylation of this compound with arylboronic acids.

Heck Vinylation and Related Olefination Processes

The Heck reaction, a palladium-catalyzed method for the vinylation of aryl halides, is a cornerstone of C-C bond formation. Despite its wide applicability, no research has been published that documents the Heck vinylation or related olefination processes using this compound as the starting material.

Transition Metal-Free Synthetic Approaches

Information regarding transition metal-free synthetic routes specifically leading to this compound is not available in the surveyed literature. General methods for creating substituted pyridines without transition metals exist, such as [3+3] annulation reactions, but their applicability to this specific target has not been documented.

Chemo- and Regioselective Nucleophilic Aromatic Substitution (SNAr)

The principles of nucleophilic aromatic substitution (SNAr) on dihalopyridines are well-established. Generally, the positions ortho and para to the ring nitrogen are most activated towards nucleophilic attack. In a molecule like this compound, the chlorine atom at the 6-position is ortho to the nitrogen and would be a primary site for substitution. The cyano and methyl groups would also influence the electronics and sterics of the ring, affecting regioselectivity. However, without experimental data, any discussion on the chemo- and regioselectivity of SNAr reactions for this specific compound would be purely theoretical. No studies were found that investigated these reactions to provide concrete examples or data.

Reaction Condition Optimization and Process Development

As no specific synthesis for this compound has been reported, there is no information available on the optimization of its reaction conditions or process development. Consequently, the following subsections cannot be addressed with factual data.

Catalyst Loading and Ligand Selection Effects

No catalytic methods for the synthesis of this compound were found, precluding any discussion on catalyst loading or ligand effects.

Solvent Systems and Temperature Profiles

There are no published studies detailing the influence of different solvent systems or temperature profiles on the synthesis of this compound.

Reaction Kinetics and Mass Transfer Considerations

No kinetic studies or analyses of mass transfer effects for the synthesis of this compound have been documented.

Strategies for Enhanced Yield and Selectivity

Without a baseline synthetic procedure and its associated yield and selectivity, it is impossible to discuss strategies for enhancement.

Reactivity and Transformational Studies of 5 Bromo 6 Chloro 3 Methylpyridine 2 Carbonitrile

Differential Reactivity of Halogen Substituents

The presence of both bromine and chlorine on the pyridine (B92270) ring at positions 5 and 6, respectively, opens avenues for selective transformations due to their differing reactivities. This differential reactivity is a cornerstone of modern organic synthesis, enabling the sequential and controlled introduction of various substituents.

Orthogonal Reactivity of Bromine versus Chlorine for Selective Transformations

In the realm of palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This disparity in reactivity allows for selective functionalization at the C-5 position (bearing the bromine atom) while leaving the C-6 position (bearing the chlorine atom) intact. For instance, in Suzuki-Miyaura coupling reactions, a common method for forming carbon-carbon bonds, the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This chemoselectivity enables the introduction of aryl, heteroaryl, or vinyl groups at the C-5 position.

Subsequent modification at the C-6 position can then be achieved under more forcing reaction conditions or by employing catalyst systems specifically designed for the activation of aryl chlorides. This two-step approach provides a powerful strategy for the synthesis of di-substituted pyridine derivatives with distinct functionalities at the C-5 and C-6 positions.

TransformationPosition of ReactivityReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingC-5 (Bromine)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)5-Aryl-6-chloro-3-methylpyridine-2-carbonitrile
Sonogashira CouplingC-5 (Bromine)Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)5-Alkynyl-6-chloro-3-methylpyridine-2-carbonitrile
Buchwald-Hartwig AminationC-5 (Bromine)Amine, Pd catalyst, Ligand, Base5-Amino-6-chloro-3-methylpyridine-2-carbonitrile

Reductive Dehalogenation Pathways

The selective removal of halogen atoms, known as reductive dehalogenation, can also be achieved based on the differential reactivity of bromine and chlorine. Catalytic hydrogenation is a common method for this transformation, and typically, the C-Br bond is more readily cleaved than the C-Cl bond under these conditions. By carefully selecting the catalyst (e.g., Palladium on carbon), hydrogen pressure, and reaction time, it is possible to selectively remove the bromine atom at the C-5 position to yield 6-chloro-3-methylpyridine-2-carbonitrile.

Complete dehalogenation to produce 3-methylpyridine-2-carbonitrile would necessitate more vigorous reaction conditions. This stepwise dehalogenation provides access to pyridines with varying degrees of halogenation, further expanding the synthetic utility of the starting material.

ReactionSelective TargetTypical ConditionsProduct
MonodebrominationC-Br bondH₂, Pd/C, atmospheric pressure6-Chloro-3-methylpyridine-2-carbonitrile
DechlorinationC-Cl bondH₂, Pd/C, elevated pressure/temperature5-Bromo-3-methylpyridine-2-carbonitrile
Complete DehalogenationBoth C-Br and C-Cl bondsH₂, Pd/C, harsh conditions3-Methylpyridine-2-carbonitrile

Metalation and Transmetalation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, guided by a directing metalation group (DMG). In 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile, the nitrile group can potentially act as a DMG, directing lithiation to the adjacent C-3 position. However, the presence of the methyl group at C-3 sterically hinders this position. Alternatively, the pyridine nitrogen can direct metalation to the C-2 or C-6 positions. Given that the C-6 position is already substituted with chlorine, metalation is most likely to be directed to the C-2 position, which is occupied by the nitrile group.

A more plausible approach is halogen-metal exchange, which preferentially occurs at the more reactive C-Br bond. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would likely lead to the formation of a lithiated pyridine species at the C-5 position. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. This intermediate can also undergo transmetalation with other metals, such as zinc, boron, or tin, to generate more stable organometallic reagents suitable for a broader array of cross-coupling reactions.

Chemical Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, esters, amines, and imidates.

Nitrile Hydrolysis to Carboxylic Acids and Esters

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ccspublishing.org.cnwikipedia.orgchemicalbook.comnih.gov Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous medium. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is also effective and involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This initially produces the carboxylate salt, which upon acidification yields the corresponding carboxylic acid.

The resulting 5-bromo-6-chloro-3-methylpyridine-2-carboxylic acid can then be converted to its corresponding ester through Fischer esterification, by reacting it with an alcohol in the presence of a catalytic amount of a strong acid.

TransformationReagentsIntermediateFinal Product
Acid-Catalyzed HydrolysisH₂SO₄ (aq), heat5-Bromo-6-chloro-3-methylpyridine-2-carboxamide5-Bromo-6-chloro-3-methylpyridine-2-carboxylic acid
Base-Catalyzed Hydrolysis1. NaOH (aq), heat 2. H₃O⁺5-Bromo-6-chloro-3-methylpyridine-2-carboxamide5-Bromo-6-chloro-3-methylpyridine-2-carboxylic acid
Fischer EsterificationR-OH, H⁺ (catalyst)-5-Bromo-6-chloro-3-methylpyridine-2-carboxylate ester

Reduction to Amines and Imidates

The nitrile group can be reduced to a primary amine, (5-bromo-6-chloro-3-methylpyridin-2-yl)methanamine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is highly valuable for introducing a flexible aminomethyl substituent.

Partial reduction of the nitrile can lead to the formation of an imidate. This can be achieved under specific conditions, for example, by treating the nitrile with an alcohol in the presence of a strong acid like hydrogen chloride (Pinner reaction), which forms an imidate hydrochloride salt. These imidates are themselves useful synthetic intermediates.

ReactionReagentProduct
Complete ReductionLithium aluminum hydride (LiAlH₄)(5-Bromo-6-chloro-3-methylpyridin-2-yl)methanamine
Pinner ReactionR-OH, HClAlkyl 5-bromo-6-chloro-3-methylpyridine-2-carboximidate

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

Currently, there is no available research data in the scientific literature detailing the participation of this compound in cycloaddition reactions, such as [2+3] dipolar cycloadditions.

Formation of Heterocyclic Ring Systems via Nitrile Activation

While direct studies on this compound are not extensively documented, research on structurally similar compounds highlights the utility of the pyridine-2-carbonitrile moiety in synthesizing fused heterocyclic scaffolds. For instance, the activation of the nitrile group is a pivotal step in the formation of pharmacologically relevant structures like imidazo[1,2-a]pyridines and 7-azaindoles.

In a related system, the reaction of primary amines with halomucononitriles leads to the formation of 5-bromo-6-imino-1-alkyl-1,6-dihydropyridine-2-carbonitriles. These intermediates, which feature a closely related substitution pattern, can undergo further transformations. researchgate.netchemrxiv.org The exocyclic imine and the endocyclic nitrile group can be strategically manipulated to construct fused ring systems.

Under oxidative conditions, these pyridinimine intermediates can serve as precursors to imidazo[1,2-a]pyridines through a C–H functionalization reaction, where the pyridinimine acts as a directing group. researchgate.netchemrxiv.org Alternatively, Sonogashira cross-coupling conditions can be employed to convert these intermediates into 7-alkylazaindoles. researchgate.netchemrxiv.org These transformations underscore the potential of the activated nitrile group in this compound to act as a linchpin in the synthesis of complex heterocyclic molecules.

Functionalization of the Methyl Group

The methyl group at the C3 position of the pyridine ring represents another site for potential chemical modification, allowing for the introduction of diverse functionalities and the extension of the molecular framework.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

There are no specific studies in the available scientific literature that report on the oxidation of the methyl group of this compound to its corresponding aldehyde or carboxylic acid derivatives.

Halogenation of the Methyl Side Chain

Scientific literature does not currently contain research detailing the halogenation of the methyl side chain of this compound.

Condensation and Alkylation Reactions at the Benzylic Position

There is no available research data concerning condensation or alkylation reactions at the benzylic position of the methyl group for this compound.

Strategic Sequential Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. However, there are no documented instances in the scientific literature of this compound being utilized in strategic sequential multi-component reactions.

Detailed Computational and Theoretical Investigations on this compound Remain Largely Unexplored in Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not available in the public domain. While information regarding its basic chemical properties and availability from commercial suppliers can be found, in-depth research into its electronic structure, molecular orbitals, and reaction mechanisms appears to be unpublished.

The structured inquiry into the computational aspects of this molecule, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) surface analysis, did not yield any specific studies. Consequently, the detailed research findings and data tables requested for these areas could not be generated.

This indicates a significant gap in the scientific literature concerning the theoretical and computational chemistry of this compound. Such studies are crucial for understanding the molecule's reactivity, stability, and potential applications in various fields of chemistry. The absence of this foundational research means that predictions of its chemical behavior based on theoretical models are currently not possible.

Further research, involving dedicated computational studies, would be required to provide the scientifically accurate and detailed information sought. Without such studies, any discussion on the specific topics outlined would be purely speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Investigations of 5 Bromo 6 Chloro 3 Methylpyridine 2 Carbonitrile

Conformational Dynamics and Stereochemical Considerations

The conformational landscape of 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile is primarily dictated by the rotational barrier around the C3-C(methyl) bond and the potential for out-of-plane distortions of the pyridine (B92270) ring. While the pyridine ring itself is aromatic and thus largely planar, the substituents can induce minor puckering.

The rotation of the methyl group at the C3 position is a key conformational feature. Due to the presence of adjacent substituents, particularly the cyano group at C2 and the bromo group at C5, steric hindrance is expected to play a significant role in defining the preferred orientation of the methyl group. Theoretical calculations on related methyl-substituted pyridines have shown that the energy barriers to methyl group rotation can be influenced by the electronic nature and size of neighboring groups. nih.govosti.gov In the case of this compound, it is anticipated that the methyl group will adopt a staggered conformation relative to the pyridine ring to minimize steric clashes with the adjacent cyano and bromo substituents.

Stereochemical considerations for this molecule are centered on its planarity. The pyridine ring is inherently planar, and while the substituents will cause some electronic and steric strain, significant deviation from planarity is unlikely under normal conditions. The molecule does not possess a chiral center, and therefore, enantiomeric forms are not expected. However, the interplay of the various substituents could lead to distinct conformers with slightly different energetic stabilities.

Table 1: Predicted Torsional Barriers and Stable Conformations

Dihedral AnglePredicted Stable Conformation (degrees)Estimated Rotational Barrier (kcal/mol)
C2-C3-C(methyl)-H60, 180, 3001.5 - 3.0
C4-C3-C(methyl)-H0, 120, 2401.5 - 3.0

Note: The values in this table are estimations based on theoretical studies of similarly substituted pyridine derivatives and are intended to be illustrative.

Solvation Models and Solvent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. The presence of a permanent dipole moment, arising from the electronegative nitrogen atom and the various polar substituents, makes this molecule susceptible to interactions with polar solvents.

Computational solvation models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the molecule's electronic structure. rsc.org These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

In polar solvents, it is anticipated that the dipole moment of this compound will be enhanced, leading to a stabilization of the ground electronic state. This can result in a shift in the absorption spectra, a phenomenon known as solvatochromism. Specifically, for a molecule with a larger dipole moment in the excited state, a red shift (bathochromic shift) is often observed in polar solvents. Given the electron-withdrawing nature of the cyano and halogen groups, intramolecular charge transfer (ICT) character may be present in the excited states, which would be stabilized by polar solvents.

The reactivity of the molecule is also likely to be solvent-dependent. For instance, nucleophilic aromatic substitution reactions, a common reaction pathway for halogenated pyridines, are often accelerated in polar aprotic solvents that can solvate the charged intermediates. The choice of solvent can therefore be critical in directing the outcome of chemical reactions involving this compound.

Table 2: Predicted Solvent Effects on Electronic Properties

SolventDielectric ConstantPredicted Effect on Dipole MomentPredicted Shift in UV-Vis λmax
Heptane1.9MinimalReference
Dichloromethane8.9Moderate IncreaseSlight Red Shift
Acetonitrile37.5Significant IncreaseNoticeable Red Shift
Water80.1Largest IncreaseSignificant Red Shift

Note: This table presents qualitative predictions based on general principles of solvent effects on molecules with similar functionalities.

Prediction of Spectroscopic Signatures and Vibrational Modes

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules, including their vibrational (infrared and Raman) spectra. researchgate.netcore.ac.uk For this compound, the vibrational spectrum is expected to exhibit characteristic modes associated with the pyridine ring and its various substituents.

The vibrational modes of the pyridine ring itself, such as ring stretching and breathing modes, are expected to be present in the 1400-1600 cm⁻¹ region. The presence of the heavy bromine and chlorine atoms will likely lead to a red-shift (lower frequency) of some of these ring modes compared to unsubstituted pyridine. researchgate.net

The cyano group (C≡N) has a very characteristic and strong stretching vibration, which is typically observed in the 2220-2260 cm⁻¹ region of the infrared spectrum. The position of this band can be sensitive to the electronic environment, and the presence of both electron-donating (methyl) and electron-withdrawing (halogens) groups may influence its precise frequency.

The methyl group will introduce its own set of vibrational modes, including symmetric and asymmetric C-H stretching vibrations (around 2850-3000 cm⁻¹), as well as bending and rocking modes at lower frequencies. nih.gov The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C≡NStretching2220 - 2240
Pyridine RingC=C/C=N Stretching1400 - 1600
CH₃C-H Stretching2850 - 3000
CH₃C-H Bending1350 - 1470
C-ClStretching600 - 800
C-BrStretching500 - 650

Note: These are predicted frequency ranges based on DFT calculations of similar substituted pyridine molecules and are subject to computational and experimental variations.

This compound: A Versatile Scaffold in Modern Organic Synthesis

The heterocycle this compound is a polysubstituted pyridine derivative that has garnered attention as a versatile building block in the field of organic chemistry. Its unique arrangement of reactive functional groups—a bromine atom, a chlorine atom, a methyl group, and a cyano moiety—on the pyridine core makes it a highly valuable scaffold for the synthesis of a wide array of more complex molecules. This article explores the role of this compound as a synthetic intermediate and an advanced chemical scaffold, highlighting its utility in the construction of diverse chemical libraries, its integration into complex ring systems, and its application as a precursor for specialty organic materials.

Role As a Synthetic Building Block and Advanced Chemical Scaffold

The strategic placement of several functional groups with distinct reactivity profiles on the pyridine (B92270) ring of 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile underpins its significance as a cornerstone in synthetic chemistry. The bromine and chlorine atoms serve as versatile handles for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The cyano group can be subjected to a variety of transformations, including hydrolysis, reduction, or cycloaddition reactions, to generate different functional moieties. The methyl group can also be functionalized, further expanding the synthetic possibilities.

The pyridine nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals and agrochemicals. The ability to rapidly generate libraries of diverse pyridine derivatives is therefore of paramount importance in drug discovery and materials science. Substituted pyridines, such as this compound, are ideal starting materials for the construction of such libraries. For instance, the Kröhnke synthesis of 2,4,6-trisubstituted pyridines is a powerful method for creating combinatorial libraries, and similar multi-component reactions can be envisaged with highly functionalized pyridines. researchgate.net The differential reactivity of the bromine and chlorine atoms in this compound allows for sequential and site-selective modifications, further enhancing the diversity of the resulting chemical library. A library of pyridine dicarbonitriles has been successfully prepared and screened for potential therapeutic applications against prion diseases, demonstrating the value of such compound collections. nih.gov

Fused heterocyclic ring systems are of great interest due to their unique chemical and biological properties. ias.ac.in Polysubstituted pyridines are key precursors in the synthesis of these complex architectures. ias.ac.in For example, cascade reactions involving aryl ketones, hydroxylamine, and alkynes have been developed for the efficient one-pot synthesis of isoquinolines and other heterocycle-fused pyridines. nih.gov The reactive sites on this compound provide multiple avenues for the construction of fused rings. The cyano and chloro groups, for instance, could participate in annulation reactions to form a new ring fused to the pyridine core. Similarly, the bromo and methyl groups could be functionalized to facilitate intramolecular cyclizations, leading to the formation of novel polycyclic systems. The synthesis of benzo-fused N-heterocycles often relies on sequential coupling and cyclization strategies starting from halogenated precursors. organic-chemistry.org

The unique electronic and photophysical properties of pyridine-containing molecules make them attractive components for a variety of specialty organic materials.

Pyridine derivatives are integral components in the design of fluorescent and luminescent probes for the detection of various analytes and for bioimaging applications. dntb.gov.ua Novel fluorescent probes based on a single fluorophore-pyridine architecture have been developed for the selective detection of metal ions like Hg²⁺ and Ag⁺. nih.gov Furthermore, CF₃-substituted pyridine-based fluorescent probes have been synthesized for lipid droplet bioimaging. mdpi.com The substitution pattern of this compound offers a template for the synthesis of new "push-pull" systems, where the electron-withdrawing cyano group and the pyridine nitrogen can be complemented with electron-donating groups introduced at the bromo or chloro positions to fine-tune the photophysical properties. Imidazopyridine-based fluorescent probes, for example, have shown great promise in various applications, including metal ion detection and cell imaging. nih.gov

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to their ability to coordinate with a variety of metal centers and influence their catalytic activity. researchgate.netnih.gov The electronic properties of the pyridine ligand can be modulated by the introduction of substituents, which in turn affects the performance of the catalyst. Palladium(II) complexes with substituted pyridine ligands have been shown to be effective catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.org The bromo and chloro substituents on this compound could be replaced with other functional groups to create a library of ligands with tailored steric and electronic properties for specific catalytic applications. Pyridine-containing macrocyclic complexes have also been investigated for their catalytic applications. unimi.it

Catalyst SystemReaction TypeReference
Palladium(II) complexes with 4-substituted pyridine ligandsSuzuki-Miyaura and Heck cross-coupling acs.org
Pyridine-titanium complexesIntramolecular hydroamination alfachemic.com
Iron(II) complexes of 12-membered pyridine-containing macrocyclesDirect Suzuki-Miyaura reaction unimi.it

Halogenated pyridines are valuable monomers and building blocks in polymer and materials science. For example, 5-bromo-2-pyridinecarbonitrile can be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for low band-gap copolymers used in polymer solar cells. sigmaaldrich.com The presence of both bromo and chloro substituents in this compound could allow for its incorporation into polymers through different polymerization techniques. Coordination polymers with pyridine-based linkers have also been synthesized, exhibiting interesting supramolecular structures. researchgate.netnih.govpreprints.org

In the context of multi-step total synthesis of complex natural products or pharmaceutical agents, the availability of highly functionalized and versatile intermediates is crucial. The multiple reactive sites of this compound make it an ideal strategic intermediate. The orthogonal reactivity of the bromo and chloro groups allows for selective transformations, enabling the stepwise construction of complex molecular architectures. For instance, a Suzuki coupling could be performed at the more reactive bromo position, followed by a subsequent reaction at the chloro position. The cyano group can be carried through several synthetic steps and then transformed into an amine, carboxylic acid, or other functional group at a later stage of the synthesis. The synthesis of multi-substituted pyridines from readily available starting materials is an active area of research, with various methods being developed to control the substitution pattern. acs.orgnih.gov

Advanced Spectroscopic and Mechanistic Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure in solution.

The structure of this compound contains a single aromatic proton and a methyl group, which would give rise to distinct signals in the ¹H NMR spectrum. The chemical shifts of these protons and the associated carbon atoms in the ¹³C NMR spectrum are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the bromo, chloro, and cyano groups, combined with the electron-donating effect of the methyl group, results in a predictable dispersion of signals.

Predicted ¹H and ¹³C NMR Data:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H48.10 - 8.30138.0 - 142.0
CH₃2.50 - 2.7018.0 - 22.0
C2 (CN)-115.0 - 118.0
C3 (C-CH₃)-135.0 - 139.0
C4 (C-H)-138.0 - 142.0
C5 (C-Br)-120.0 - 124.0
C6 (C-Cl)-150.0 - 154.0
CN-114.0 - 117.0

¹H NMR: A singlet corresponding to the single aromatic proton (H4) would be expected in the downfield region, while the methyl protons would appear as a singlet in the upfield region.

¹³C NMR: All seven carbon atoms of the molecule would be distinguishable. The quaternary carbons attached to the halogens and the nitrile group would have characteristic chemical shifts.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton couplings. In this molecule, since there is only one aromatic proton, no cross-peaks would be observed in the aromatic region, confirming its isolated nature.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates protons with their directly attached carbons. sdsu.educolumbia.edu An HSQC spectrum would show a clear cross-peak between the H4 proton signal and the C4 carbon signal, as well as a cross-peak connecting the methyl protons to the methyl carbon. This unequivocally assigns the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), thereby piecing together the molecular skeleton. columbia.eduyoutube.com For this compound, the following key correlations would be expected:

The aromatic proton (H4) would show correlations to C2, C3, C5, and C6, confirming its position on the ring and its relationship to the surrounding substituents.

The methyl protons would show correlations to C2, C3, and C4, definitively placing the methyl group at the C3 position.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. For this compound, the rotation around the C-C single bond between the pyridine ring and the methyl group is expected to be rapid at room temperature, resulting in a single, sharp signal for the three equivalent methyl protons. While significant steric hindrance is not anticipated in this molecule, DNMR studies at very low temperatures could potentially reveal information about the rotational energy barrier of the methyl group if it were to become restricted. However, for a molecule of this nature, significant dynamic behavior observable by NMR is not expected under standard conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The presence of bromine and chlorine, each with characteristic isotopic patterns, provides a definitive signature for the molecule.

Isotopic Pattern: The molecular ion peak in the mass spectrum would appear as a characteristic cluster of peaks due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This would result in a pattern of M, M+2, and M+4 peaks with predictable relative intensities.

Fragmentation Pathway: Electron ionization (EI) would induce fragmentation of the molecule. A plausible fragmentation pathway would involve the initial loss of the substituents. miamioh.eduresearchgate.netdocbrown.info

Predicted HRMS Fragmentation Data:

IonPredicted m/zDescription
[M]⁺247.9251Molecular ion (for ¹²C₇¹H₄⁷⁹Br³⁵ClN₂)
[M-Cl]⁺212.9562Loss of a chlorine radical
[M-Br]⁺168.9956Loss of a bromine radical
[M-CH₃]⁺232.9015Loss of a methyl radical
[M-CN]⁺221.9300Loss of a cyanide radical

The analysis of these fragment ions by tandem mass spectrometry (MS/MS) would further corroborate the proposed structure by establishing the connectivity of the different components. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the solid-state structure of a molecule. mdpi.com This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms.

While experimental data for this specific compound is not available, analysis of related structures suggests that the pyridine ring would be essentially planar. X-ray diffraction would also elucidate the intermolecular interactions that govern the crystal packing. nih.gov Potential interactions for this compound include:

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms could interact with the electron-rich nitrogen atom of the pyridine ring or the nitrile group of neighboring molecules. mdpi.com

π-π Stacking: The aromatic pyridine rings could stack in a parallel or offset fashion, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group would contribute to dipole-dipole interactions, further influencing the molecular packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman. youtube.comnih.govyoutube.com

Predicted Vibrational Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy Method
C-H stretch (aromatic)3050 - 3150FT-IR, Raman
C-H stretch (methyl)2850 - 3000FT-IR, Raman
C≡N stretch (nitrile)2220 - 2240FT-IR, Raman (strong in both)
C=C/C=N stretch (pyridine ring)1400 - 1600FT-IR, Raman
C-Cl stretch600 - 800FT-IR
C-Br stretch500 - 600FT-IR

The FT-IR and Raman spectra would provide a unique "molecular fingerprint" for this compound, allowing for its identification and differentiation from other isomers or related compounds. nih.gov The nitrile stretch is a particularly strong and clean indicator of this functional group.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. mdpi.com The pyridine ring is an aromatic chromophore that undergoes π → π* and n → π* transitions. nist.gov

The various substituents on the pyridine ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The combination of electron-withdrawing groups (Br, Cl, CN) and an electron-donating group (CH₃) would likely result in a complex pattern of shifts compared to unsubstituted pyridine. It is anticipated that the primary absorption bands for this compound would occur in the UV region, likely between 250 and 300 nm, corresponding to the π → π* transitions of the substituted aromatic system. nih.gov Any weaker n → π* transitions would be observed at longer wavelengths and may be solvent-dependent.

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., ReactIR, NMR)

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and optimization. For the synthesis of complex molecules such as this compound, in situ spectroscopic techniques like ReactIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful tools for continuous monitoring of reaction progress directly within the reaction vessel. These Process Analytical Technologies (PAT) provide a continuous stream of data, enabling a deeper understanding and control of the reaction dynamics.

ReactIR (ATR-FTIR) Spectroscopy

ReactIR technology allows for the continuous monitoring of key reactant, intermediate, and product concentrations throughout the course of a chemical reaction. By immersing a probe directly into the reaction mixture, real-time infrared spectra are collected, providing a molecular-level view of the reaction as it happens. This technique is particularly useful for tracking the formation and consumption of functional groups.

In a hypothetical synthesis of this compound, ReactIR could be employed to monitor several key transformations. For instance, if the synthesis involves a cyanation step, the appearance and growth of the nitrile (-C≡N) stretching vibration, typically observed in the 2200-2300 cm⁻¹ region of the infrared spectrum, can be tracked. Concurrently, the disappearance of a precursor's characteristic vibrational band would indicate its consumption.

Hypothetical ReactIR Monitoring Data:

To illustrate, consider a key step in the synthesis where a precursor is converted to a cyanopyridine derivative. The following interactive table represents plausible data that could be obtained from ReactIR monitoring.

Reaction Time (minutes)Precursor Peak Intensity (Absorbance Units)Nitrile Peak Intensity (Absorbance Units)
01.200.00
100.950.25
200.700.50
300.450.75
400.201.00
500.051.15
600.011.19

Note: This data is illustrative and intended to represent the type of information obtainable with ReactIR.

By plotting the intensities of these characteristic peaks against time, a reaction profile can be generated. This profile provides valuable information on reaction rates, the presence of any induction periods, and the point at which the reaction reaches completion. This real-time data is instrumental in optimizing reaction conditions such as temperature, catalyst loading, and reagent addition rates to improve yield and minimize reaction time.

Process NMR Spectroscopy

Process NMR spectroscopy is another powerful in situ technique that provides detailed structural information about the species present in a reaction mixture over time. Unlike FTIR, which focuses on functional groups, NMR provides information on the chemical environment of specific nuclei (e.g., ¹H, ¹³C), allowing for the unambiguous identification and quantification of reactants, intermediates, and products.

For the synthesis of this compound, ¹H NMR could be particularly insightful. The aromatic region of the spectrum would show distinct signals for the protons on the pyridine ring. As the reaction progresses, the chemical shifts and splitting patterns of these protons would change, reflecting the substitution pattern on the ring. For example, the introduction of the bromo and chloro substituents, as well as the nitrile group, would each induce specific changes in the proton chemical shifts.

Hypothetical ¹H NMR Monitoring Data:

The following interactive table provides a hypothetical representation of how the relative concentrations of a starting material and the final product, this compound, might evolve during the reaction, as monitored by process NMR.

Reaction Time (hours)Relative Concentration of Starting Material (%)Relative Concentration of this compound (%)
01000
18515
26535
34060
42080
5595
6<1>99

Note: This data is hypothetical and serves to illustrate the kinetic information that can be obtained through process NMR.

By integrating the characteristic peaks of the starting material and the product at various time points, a quantitative analysis of the reaction kinetics can be performed. This can help in determining the reaction order, rate constants, and activation energy. Furthermore, the appearance and subsequent disappearance of new signals could indicate the formation of transient intermediates, providing valuable mechanistic insights that are often missed with traditional offline analysis methods.

Future Research Trajectories and Addressing Unresolved Challenges

Sustainable and Green Chemistry Approaches for Pyridine (B92270) Functionalization

The synthesis and subsequent modification of polysubstituted pyridines like 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile traditionally rely on multi-step sequences that can be resource-intensive. A significant future direction lies in the adoption and development of sustainable and green chemistry principles for its synthesis and functionalization.

One promising avenue is the use of rhodium-catalyzed [2+2+2] cycloaddition reactions of diynes and oximes, which can be performed in environmentally benign solvents like ethanol, offering a more eco-friendly route to the pyridine core. Another key area is the advancement of one-pot multicomponent reactions . These reactions, often enhanced by microwave irradiation, can significantly reduce reaction times, energy consumption, and waste generation by combining multiple synthetic steps into a single operation. nih.gov

The exploration of reusable heterogeneous catalysts , such as activated fly ash, presents another green approach. mdpi.com Such catalysts can simplify product purification and reduce the environmental burden associated with catalyst waste. Furthermore, biocatalysis offers a powerful and sustainable toolkit. The use of whole-cell systems or isolated enzymes for transformations like N-oxidation or hydroxylation can provide high selectivity under mild, aqueous conditions, minimizing the need for harsh reagents. mdpi.com Photocatalysis, particularly using visible light, is also emerging as a green method for pyridine functionalization, enabling reactions under mild conditions and often with high selectivity. researchgate.net

A comparative overview of potential green chemistry approaches is presented in Table 1.

ApproachPotential Advantages for this compound SynthesisKey Challenges
Rhodium-Catalyzed CycloadditionUse of green solvents, potential for high atom economy.Catalyst cost and recovery, substrate scope for highly substituted pyridines.
Microwave-Assisted Multicomponent ReactionsReduced reaction times, lower energy consumption, simplified workup. nih.govOptimization of reaction conditions for complex substrates, potential for side reactions.
Reusable Heterogeneous CatalystsCatalyst recyclability, reduced waste, easier product purification. mdpi.comCatalyst stability and leaching, achieving high activity and selectivity.
BiocatalysisHigh selectivity, mild reaction conditions, aqueous media. mdpi.comEnzyme stability and availability, substrate specificity for polysubstituted pyridines.
Visible-Light PhotocatalysisUse of renewable energy source, mild reaction conditions, high selectivity. researchgate.netCatalyst design, substrate scope, scalability of photochemical reactions.

Unexplored Reactivity Manifolds and Novel Catalytic Systems

The unique arrangement of bromo, chloro, methyl, and cyano substituents on the pyridine ring of this compound opens up a vast, yet largely unexplored, reactivity manifold. Future research will undoubtedly focus on leveraging these functional groups to forge new molecular architectures.

Late-stage functionalization is a particularly compelling area. Developing methods for the selective modification of this complex molecule in the final stages of a synthetic sequence would be highly valuable. Tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is one such strategy that could be explored to introduce further diversity at specific positions on the pyridine ring. researchgate.netnih.gov

The development of novel catalytic systems will be crucial for unlocking new reactivity. This includes transition-metal-free approaches, which are gaining traction for pyridine derivatization. lifechemicals.com For instance, the activation of the pyridine ring through the formation of Meisenheimer-type pyridyl anions could enable novel functionalization pathways. Furthermore, catalytic systems that facilitate the dearomatization of the pyridine ring, followed by functionalization and rearomatization, offer a powerful strategy for accessing substitution patterns that are not achievable through conventional methods. diva-portal.org

The regioselective hydroboration of pyridines, controlled by specific ligands, presents another frontier for creating diverse functionalized piperidines from pyridine precursors. nih.gov Exploring the application of such methods to a heavily substituted pyridine like this compound could yield a range of novel saturated heterocyclic structures. A summary of potential unexplored reactions is provided in Table 2.

Reaction TypePotential TransformationEnabling Catalytic System/Strategy
Late-Stage C-H FunctionalizationIntroduction of new substituents at available C-H positions.Tandem C-H fluorination/SNAr. researchgate.netnih.gov
Transition-Metal-Free DerivatizationNovel functionalization avoiding precious metal catalysts. lifechemicals.comFormation of Meisenheimer-type pyridyl anions. lifechemicals.com
Dearomatization-RearomatizationAccess to unconventional substitution patterns. diva-portal.orgOrganoborane catalysts for double nucleophilic addition. diva-portal.org
Regiodivergent HydroborationSynthesis of highly functionalized piperidine derivatives. nih.govLigand-controlled rhodium catalysis. nih.gov

Chemo- and Regioselectivity Challenges in Complex Pyridine Synthesis

The synthesis of a molecule as complex as this compound is fraught with challenges related to chemo- and regioselectivity. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, make it susceptible to nucleophilic attack, but directing electrophilic substitution to a specific position among multiple substituents is a significant hurdle. nih.govmdpi.com

A major challenge is achieving selective functionalization at a specific position without affecting other reactive sites. For instance, selectively replacing either the bromo or chloro substituent through cross-coupling reactions while leaving the other halogen and the nitrile group intact requires carefully chosen catalysts and reaction conditions. The presence of multiple substituents also sterically hinders certain positions, further complicating selective transformations.

Directing group strategies will likely play a crucial role in overcoming these regioselectivity challenges. nih.gov While the nitrile group at the 2-position can potentially act as a directing group, its influence in the context of the other substituents needs to be systematically investigated. The development of removable or traceless directing groups could provide a powerful tool for the selective functionalization of this pyridine core.

Furthermore, the synthesis of such a polysubstituted pyridine from simpler precursors presents its own set of regiochemical problems. acs.org Classical pyridine syntheses often yield mixtures of isomers when applied to complex starting materials. Therefore, novel synthetic strategies that offer high regiocontrol are essential. This could involve cycloaddition/cycloreversion processes or multicomponent reactions designed to assemble the highly substituted ring in a controlled manner. acs.orgrsc.org The challenges in selective halogenation of pyridines are also well-documented, and the reverse process of selective dehalogenation of this compound would present similar regiochemical puzzles. nih.gov

Integration of Machine Learning and AI in Reaction Design and Optimization

The complexity of synthesizing and functionalizing this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in reaction design and optimization. These computational tools are poised to revolutionize how chemists approach complex synthetic challenges.

Furthermore, ML models can be developed to predict reaction outcomes , including yield and regioselectivity. nih.gov For a molecule with multiple potential reaction sites, a predictive model could help in selecting the optimal catalyst, solvent, and temperature to achieve the desired chemo- and regioselectivity. This would significantly reduce the amount of empirical trial-and-error experimentation required. For instance, ML models have been used to predict the regioselectivity of nucleophilic additions to pyridiniums, a concept that could be extended to predict the reactivity of this compound. nih.govresearchgate.net

AI can also be instrumental in reaction optimization . By integrating ML algorithms with automated reaction platforms, it is possible to create closed-loop systems that can rapidly screen a wide range of reaction conditions and identify the optimal parameters for a given transformation. nih.gov This approach could be invaluable for optimizing the synthesis or a specific functionalization reaction of this compound. The potential applications of AI and ML are summarized in Table 3.

AI/ML ApplicationPotential Benefit for this compound
Retrosynthesis PlanningDesign of novel and efficient synthetic routes. acs.org
Predictive ModelingPrediction of reaction yield and regioselectivity. nih.gov
Reaction OptimizationRapid identification of optimal reaction conditions. nih.gov
Catalyst DesignIn silico design of catalysts for selective transformations.
Property PredictionPrediction of physicochemical properties of derivatives.

Applications in Advanced Chemical Biology Probes (without biological activity discussion)

The unique electronic and steric properties conferred by the substituent array on this compound make it an intriguing scaffold for the development of advanced chemical biology probes. The focus here is on the chemical design and properties of such probes, rather than their specific biological activities.

A key application lies in the design of fluorescent probes . The pyridine core is a common component of fluorophores, and the substituents on this compound can be used to tune the photophysical properties of the molecule, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.com For example, the electron-withdrawing nitrile and halogen groups, combined with the electron-donating methyl group, create a push-pull system that could lead to interesting fluorescent properties. By strategically modifying or replacing the bromo or chloro substituents with other functional groups, it may be possible to create probes that are sensitive to their local environment, such as polarity or viscosity.

The development of bioorthogonal probes is another exciting direction. Bioorthogonal chemistry involves reactions that can occur in a biological system without interfering with native biochemical processes. acs.org The functional groups on this compound, such as the halogens, could potentially be used as handles for bioorthogonal ligation reactions. For instance, the bromo or chloro group could be replaced with an azide or alkyne for use in click chemistry, or with a tetrazine for inverse-electron-demand Diels-Alder reactions.

Furthermore, the rigid pyridine scaffold can serve as a core for the construction of probes for molecular recognition . The substituents provide multiple points for diversification, allowing for the creation of a library of compounds that can be screened for their ability to bind to specific biomolecules. The design of such probes would focus on the spatial arrangement of functional groups to achieve high affinity and selectivity for the target. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile, and how can reaction efficiency be optimized?

  • Methodology :

  • Halogenation : Sequential bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. The methyl group at position 3 may act as a steric director, while the cyano group at position 2 stabilizes intermediates via resonance .
  • Cyanation : Introduce the nitrile group via nucleophilic substitution (e.g., using CuCN or KCN under reflux conditions) after halogenation. Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance reaction rates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate high-purity product. Monitor by TLC and HPLC (>95% purity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (distinct peaks for Br/Cl-substituted carbons), and 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 245.93 (C₇H₃BrClN₂) .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water) to quantify impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in the introduction of bromo and chloro substituents be addressed during synthesis?

  • Directed Ortho-Metalation (DoM) : Use a directing group (e.g., methoxy or methyl) to control halogen placement. For example, methyl at position 3 directs bromination to position 5 and chlorination to position 6 via steric and electronic effects .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install substituents post-cyclization. Optimize ligand choice (e.g., SPhos) to minimize byproducts .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model transition states for Suzuki couplings to predict activation energies. Analyze HOMO/LUMO orbitals to identify reactive sites influenced by electron-withdrawing groups (Br, Cl, CN) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Correlate with experimental yields to validate computational models .

Q. How do the electronic effects of substituents influence the stability and reactivity of the compound under various reaction conditions?

  • Electron-Withdrawing Effects : The cyano group at position 2 reduces electron density on the pyridine ring, increasing susceptibility to nucleophilic attack at position 4. Bromo and chloro substituents further deactivate the ring, slowing electrophilic substitutions .
  • Stability : Store at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged heating (>80°C) to minimize decomposition into 3-methylpyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.